N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Description

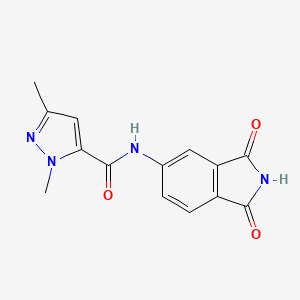

N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic small molecule featuring a pyrazole carboxamide core linked to a 1,3-dioxoisoindolinyl moiety. The compound’s structure includes:

- Carboxamide bridge: Connects the pyrazole to the dioxoisoindolin group, enabling hydrogen-bonding interactions critical for molecular recognition or crystallization .

- 1,3-Dioxoisoindolinyl group: A heterocyclic system with two ketone oxygen atoms, contributing to solubility and intermolecular interactions.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-7-5-11(18(2)17-7)14(21)15-8-3-4-9-10(6-8)13(20)16-12(9)19/h3-6H,1-2H3,(H,15,21)(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVFTCNIUXHWHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out in the presence of a catalyst, such as SiO2-tpy-Nb, in a solvent mixture of isopropanol and water at reflux conditions . The yields of this reaction can range from moderate to excellent, depending on the specific reaction conditions and substrates used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate enzyme activity and disrupt cellular processes underlies its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Modified Dioxoisoindolin Substituents

Compounds 4 and 5 from share the dioxoisoindolin-carboxamide backbone but differ in substituents:

| Compound Name | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|

| N-(2-benzyl-1,3-dioxoisoindolin-5-yl)-2-phenylacetamide (4) | 371.139 | - Benzyl group at dioxoisoindolin N2 - Phenylacetamide side chain |

| N-(2-benzyl-1,3-dioxoisoindolin-5-yl)-2-(4-methoxyphenyl)acetamide (5) | Not provided | - 4-Methoxyphenylacetamide side chain |

Key Observations :

- The benzyl group in 4 and 5 increases hydrophobicity compared to the target compound’s unsubstituted dioxoisoindolinyl group.

- The methoxy group in 5 may enhance solubility (0.139 solubility index vs. 0.86 for 4 ) due to polarity .

Pyrazole Carboxamide Derivatives with Varied Substituents

(a) TAK-593 ()

TAK-593 (N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide) shares the 1,3-dimethylpyrazole carboxamide motif but incorporates an imidazopyridazine core.

Comparison with Target Compound :

- Similarities : Both have 1,3-dimethylpyrazole carboxamide groups.

- Differences : TAK-593’s imidazopyridazine moiety replaces the dioxoisoindolin group, likely enhancing π-π stacking interactions in kinase binding pockets.

(b) N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide ()

This derivative (CAS 1249433-67-7) replaces the dioxoisoindolin group with a propyl chain.

- Molecular Formula : C₉H₁₅N₃O (simpler than the target compound).

- Functional Impact : The propyl group reduces polarity, increasing lipophilicity (logP ~2.5 estimated) compared to the target compound’s heterocyclic system .

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s carboxamide and dioxoisoindolin ketone groups enable robust hydrogen-bonding networks, as seen in related crystals (). For example:

- Carboxamide NH can act as a hydrogen bond donor.

- Dioxoisoindolin ketones serve as acceptors, influencing crystal packing or molecular recognition .

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety and an isoindolinone derivative. Its molecular formula is , with a molecular weight of approximately 272.26 g/mol. The presence of the dioxoisoindolin moiety is significant for its biological activity, providing a scaffold for interaction with biological targets.

This compound has been studied primarily for its inhibitory effects on the enzyme PARP-1 (Poly(ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in apoptosis.

Key Findings:

- PARP-1 Inhibition : The compound exhibited potent PARP-1 inhibitory activity with an IC50 value of 3.05 nM, significantly more effective than the reference drug Olaparib (IC50 = 8.90 µM) .

- Antiproliferative Activity : It demonstrated strong antiproliferative effects against the MDA-MB-436 breast cancer cell line with an IC50 value of 2.57 µM, making it approximately four times more potent than Olaparib .

In Vitro Studies

In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Analysis:

- The compound caused significant G2/M phase arrest in MDA-MB-436 cells.

- Apoptotic assays indicated an increase in early and late apoptotic populations upon treatment .

Table 1: Summary of Biological Activities

| Activity | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| PARP-1 Inhibition | 0.00305 | Olaparib | 8.90 |

| Antiproliferative Activity | 2.57 | Olaparib | 8.90 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Dioxoisoindolin Moiety : This part of the molecule is crucial for binding to the active site of PARP-1.

- Dimethyl Pyrazole : The methyl groups enhance hydrophobic interactions with the target enzyme, increasing potency.

Research has shown that modifications to these groups can significantly alter activity; for instance, replacing methyl groups with hydroxyl or carbonyl groups resulted in decreased inhibitory potency .

Case Studies

In a recent study focusing on new quinoxaline-based derivatives as PARP inhibitors, this compound was highlighted for its superior efficacy compared to other tested compounds . The study involved extensive molecular docking studies that confirmed favorable interactions at the PARP active site.

Additionally, another study explored the compound's effects on various cancer cell lines and confirmed its potential as a lead compound for developing new anticancer agents targeting PARP enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a 1,3-dimethylpyrazole-5-carboxylic acid derivative with a 1,3-dioxoisoindolin-5-amine. Key steps include:

- Pyrazole ring formation : Use hydrazine and 1,3-diketones under acidic/basic conditions (e.g., K₂CO₃ in DMF) .

- Amide bond formation : Employ coupling agents like EDCI/HOBt or carbodiimides for high yields .

- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.1 amine:carboxylic acid) significantly affect yields. Monitor via TLC and purify via column chromatography .

Q. How can the structure of this compound be validated post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirm aromatic protons (δ 7.0–8.5 ppm for isoindolin-dione) and methyl groups (δ 2.5–3.5 ppm for pyrazole-CH₃) .

- Mass spectrometry : Look for [M+H]⁺ peaks matching the molecular formula (C₁₅H₁₃N₃O₃, exact mass 283.09 g/mol) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for isoindolin-dione and amide) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

- Approach :

- Comparative SAR studies : Compare substituent effects (e.g., methyl vs. trifluoromethyl on pyrazole) on target binding .

- Dose-response assays : Use standardized cell lines (e.g., HeLa for cytotoxicity) to eliminate variability .

- Computational docking : Model interactions with enzymes (e.g., kinases) to rationalize activity disparities .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

- Solutions :

- Protecting groups : Temporarily block reactive sites (e.g., isoindolin-dione carbonyls) with tert-butyldimethylsilyl (TBS) .

- Low-temperature quenching : Halt exothermic reactions by cooling to –20°C .

- In situ monitoring : Use inline FT-IR or Raman spectroscopy to detect unstable intermediates .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Tools :

- ADMET prediction : SwissADME or ADMETLab 2.0 for logP (predicted ~2.1), solubility (~0.05 mg/mL), and CYP450 inhibition .

- Molecular dynamics : Simulate blood-brain barrier permeability using GROMACS .

Experimental Design & Data Analysis

Q. How to design assays for evaluating enzyme inhibition by this compound?

- Protocol :

- Target selection : Prioritize kinases (e.g., EGFR) based on pyrazole-carboxamide affinity .

- Kinetic assays : Use fluorogenic substrates (e.g., Z-LYTE®) with IC₅₀ determination via nonlinear regression .

- Controls : Include staurosporine (broad kinase inhibitor) and vehicle (DMSO <0.1%) .

Q. What statistical methods address variability in biological replicate data?

- Recommendations :

- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD) .

- Grubbs’ test : Identify outliers in replicate measurements (α=0.05) .

Comparative Analysis

Q. How does this compound differ from N-(1,3-benzodioxol-5-ylmethyl) analogs in reactivity?

- Key distinctions :

- Electrophilicity : The isoindolin-dione moiety increases electrophilic character vs. benzodioxole’s electron-rich ring .

- Hydrolysis susceptibility : The dioxoisoindolin group is more prone to base-mediated hydrolysis than benzodioxole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.